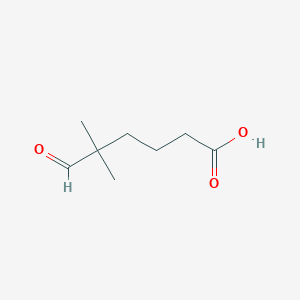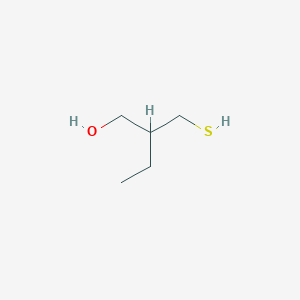
N,N',N'',N'''-Tetrakis(pentafluorophenyl)silanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is a complex organosilicon compound characterized by the presence of four pentafluorophenyl groups attached to a central silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine typically involves the reaction of silicon tetrachloride with pentafluoroaniline in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon center can be oxidized or reduced, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the pentafluorophenyl groups.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine exerts its effects is primarily through its ability to interact with various molecular targets. The pentafluorophenyl groups enhance the compound’s electron-withdrawing properties, making it a potent catalyst and reactive intermediate. The silicon center can form stable bonds with other elements, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate
- N,N-Dimethylbenzenaminium Tetrakis(perfluorophenyl)borate
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(pentafluorophenyl)silanetetramine is unique due to its silicon center, which imparts distinct chemical and physical properties compared to similar boron-based compounds. The presence of four pentafluorophenyl groups also enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
142179-44-0 |
|---|---|
Molecular Formula |
C24H4F20N4Si |
Molecular Weight |
756.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-tris(2,3,4,5,6-pentafluoroanilino)silylaniline |
InChI |
InChI=1S/C24H4F20N4Si/c25-1-5(29)13(37)21(14(38)6(1)30)45-49(46-22-15(39)7(31)2(26)8(32)16(22)40,47-23-17(41)9(33)3(27)10(34)18(23)42)48-24-19(43)11(35)4(28)12(36)20(24)44/h45-48H |
InChI Key |
KGGGVWIBJOHTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N[Si](NC2=C(C(=C(C(=C2F)F)F)F)F)(NC3=C(C(=C(C(=C3F)F)F)F)F)NC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
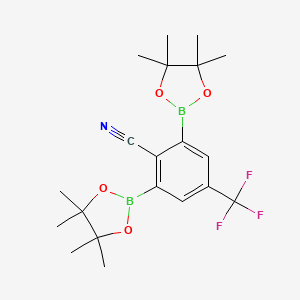
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
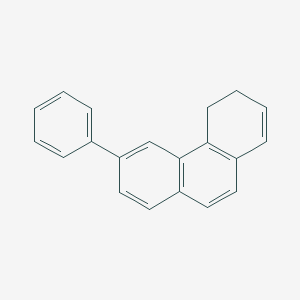
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
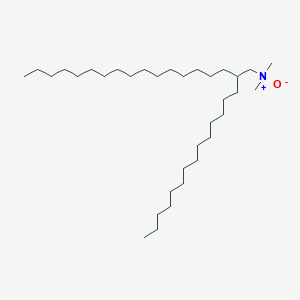
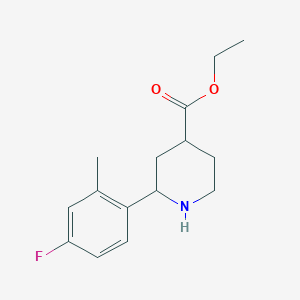
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
